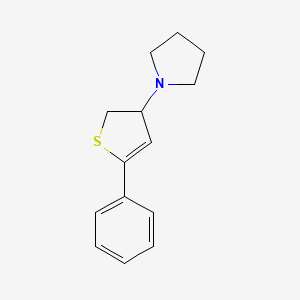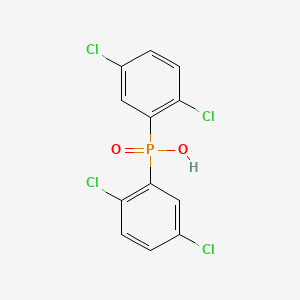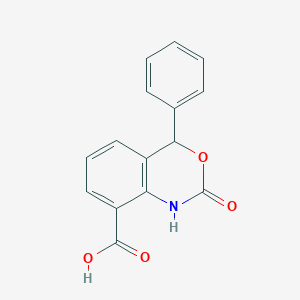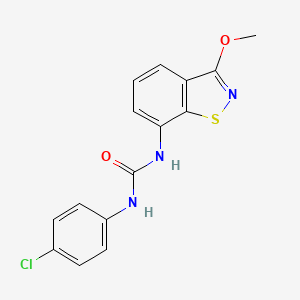![molecular formula C11H8N4O3 B14333328 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- CAS No. 105664-73-1](/img/structure/B14333328.png)
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes an imidazoquinazoline core, which is a fused tricyclic system containing nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide under Cu(I)-catalyzed conditions. This process requires an azide ion as a nitrogen source and involves C–N coupling, reductive amination, cyclization, and oxidation . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as oxidative cyclization, reagent refluxing, and one-pot synthesis are commonly used in industrial settings to produce these compounds efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aniline, ethyl glyoxalate, and α-iminoesters. Reaction conditions often involve the use of catalysts such as Cu(I) and specific temperature and pressure settings to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- include various substituted quinazoline derivatives. These products are often evaluated for their biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- has been extensively studied for its scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer, anti-inflammatory, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit cyclic GMP-specific phosphodiesterase, which plays a role in various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- include other quinazoline derivatives such as quinazolinone and benzimidazoquinazoline. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness: What sets 3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl- apart is its specific tricyclic structure and the presence of dimethyl groups. These features contribute to its unique biological activity and make it a promising candidate for further research and development .
Propiedades
Número CAS |
105664-73-1 |
|---|---|
Fórmula molecular |
C11H8N4O3 |
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
2,3-dimethyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C11H8N4O3/c1-4-14-7-8(15(4)2)10(17)6-5(9(7)16)11(18)13-3-12-6/h3H,1-2H3,(H,12,13,18) |
Clave InChI |
FKHYFHLCLOJQBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
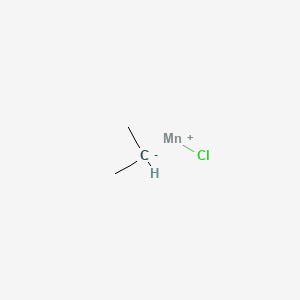
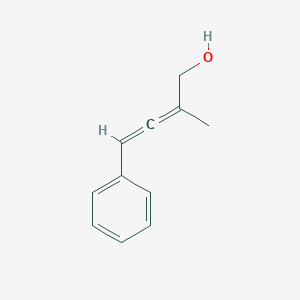
methanethione](/img/structure/B14333271.png)
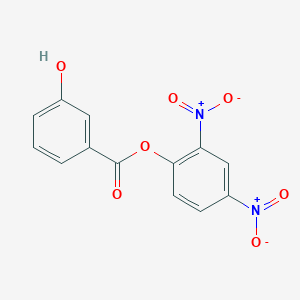
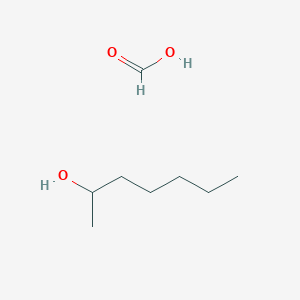

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
